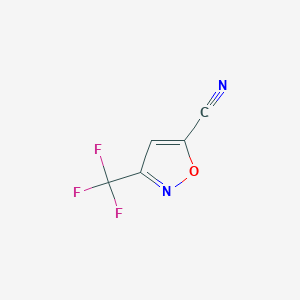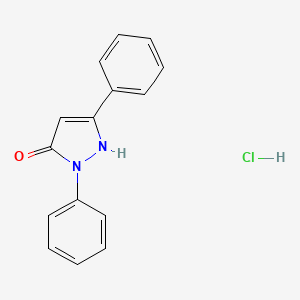
1,3-Diphenyl-1H-pyrazol-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-1H-pyrazol-5-ol hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a hydroxyl group, making it a valuable scaffold for various chemical reactions and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol hydrochloride typically involves the cyclization of hydrazines with diketones. One common method is the reaction of phenylhydrazine with benzoylacetone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as phosphoric acid or hydrochloric acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases the overall yield. The reaction conditions are optimized to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-pyrazol-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenyl groups can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
1,3-Diphenyl-1H-pyrazol-5-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent . Additionally, the compound’s ability to interact with various proteins and enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- 1,3-Diphenyl-1H-pyrazole-4-carbonitrile
- 3,5-Diphenyl-1H-pyrazole derivatives
Uniqueness
1,3-Diphenyl-1H-pyrazol-5-ol hydrochloride is unique due to its specific structural features, such as the hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C15H13ClN2O |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2,5-diphenyl-1H-pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C15H12N2O.ClH/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13;/h1-11,16H;1H |
InChI Key |
QUKNANZMNIIKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



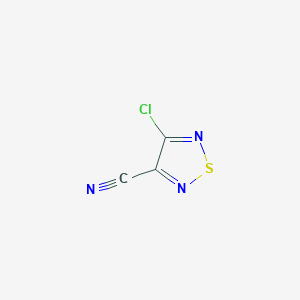
![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
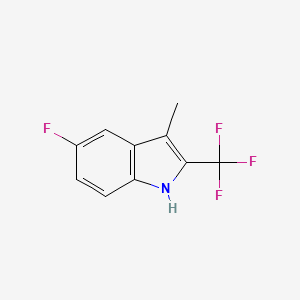
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)

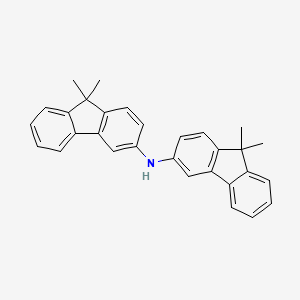
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
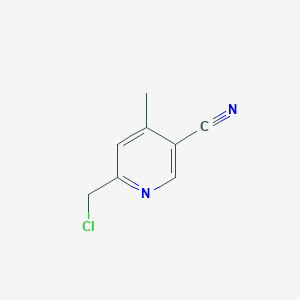

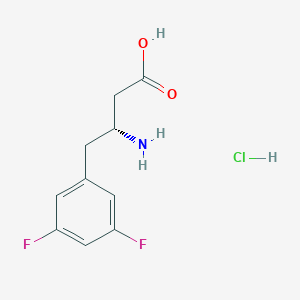
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)

